molecular formula C8H9N3 B7842220 Imidazo[1,5-a]pyridin-3-ylmethanamine

Imidazo[1,5-a]pyridin-3-ylmethanamine

Cat. No.: B7842220
M. Wt: 147.18 g/mol
InChI Key: BFUUNGROTVEDIJ-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-3-ylmethanamine is a nitrogen-containing heterocyclic compound that has garnered significant attention in scientific research due to its unique chemical structure and versatile applications. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its luminescent properties and potential use in various fields such as materials science, pharmaceuticals, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,5-a]pyridin-3-ylmethanamine typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyridine core. One common method is the cyclization of 2-aminopyridine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the formation of the heterocyclic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridin-3-ylmethanamine can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These products can be further modified or used in various applications.

Scientific Research Applications

Imidazo[1,5-a]pyridin-3-ylmethanamine has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a ligand in transition metal complexes, facilitating catalytic reactions such as cross-coupling and hydrogenation.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its luminescent properties make it useful in the development of sensors, optoelectronic devices, and other technological applications.

Mechanism of Action

The mechanism by which Imidazo[1,5-a]pyridin-3-ylmethanamine exerts its effects depends on its specific application. For example, in catalysis, it may act as a ligand that stabilizes the metal center and enhances its reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways:

  • Catalysis: The compound may bind to metal centers, altering their electronic properties and facilitating catalytic reactions.

  • Biological Systems: It may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Imidazo[1,5-a]pyridin-3-ylmethanamine is part of a broader class of imidazo[1,5-a]pyridine derivatives, which share similar structural features but differ in their substituents and functional groups. Some similar compounds include:

  • Imidazo[1,5-a]pyridine: The parent compound without any substituents.

  • 1-Substituted Imidazo[1,5-a]pyridines: Compounds with various substituents at the 1-position of the imidazo[1,5-a]pyridine ring.

  • Imidazo[1,5-a]pyridin-3-ylidenes: Compounds with a carbene group at the 3-position, often used as ligands in catalysis.

Uniqueness: this compound stands out due to its specific functional group (methanamine) and its potential applications in catalysis and biological research. Its unique properties make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

imidazo[1,5-a]pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-8-10-6-7-3-1-2-4-11(7)8/h1-4,6H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUUNGROTVEDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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